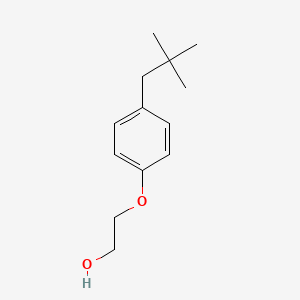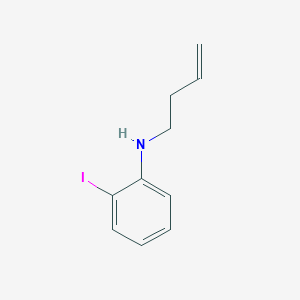![molecular formula C21H42N2O B14303777 N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide CAS No. 112647-30-0](/img/structure/B14303777.png)
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentadecyl group attached to the nitrogen atom of the formamide moiety, along with a 3-(dimethylamino)propyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide typically involves the reaction of cyclopentadecylamine with 3-(dimethylamino)propylamine in the presence of formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclopentadecylamine} + \text{3-(dimethylamino)propylamine} + \text{Formic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar structural features.
N,N-Dimethylpropylamine: Shares the dimethylamino group but differs in the alkyl chain length.
Cyclopentadecylamine: Contains the cyclopentadecyl group but lacks the formamide moiety.
Uniqueness
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide is unique due to its combination of a long alkyl chain (cyclopentadecyl group) and a formamide moiety with a dimethylamino substituent. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
| 112647-30-0 | |
Fórmula molecular |
C21H42N2O |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
N-cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide |
InChI |
InChI=1S/C21H42N2O/c1-22(2)18-15-19-23(20-24)21-16-13-11-9-7-5-3-4-6-8-10-12-14-17-21/h20-21H,3-19H2,1-2H3 |
Clave InChI |
DKXYJZLAIQHHNH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(C=O)C1CCCCCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/no-structure.png)

![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)



